molecular formula C17H20N2S B5858997 1-(2-Ethylphenyl)-3-(3-ethylphenyl)thiourea

1-(2-Ethylphenyl)-3-(3-ethylphenyl)thiourea

Cat. No.: B5858997
M. Wt: 284.4 g/mol
InChI Key: SEZGXGVUJSLQLU-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-3-(3-ethylphenyl)thiourea is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two ethyl-substituted phenyl groups attached to a central thiourea moiety.

Properties

IUPAC Name

1-(2-ethylphenyl)-3-(3-ethylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2S/c1-3-13-8-7-10-15(12-13)18-17(20)19-16-11-6-5-9-14(16)4-2/h5-12H,3-4H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZGXGVUJSLQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=S)NC2=CC=CC=C2CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Ethylphenyl)-3-(3-ethylphenyl)thiourea typically involves the reaction of 2-ethylphenyl isothiocyanate with 3-ethylphenylamine. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(2-Ethylphenyl)-3-(3-ethylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the thiourea moiety can lead to the formation of corresponding amines.

    Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents and conditions used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Ethylphenyl)-3-(3-ethylphenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)-3-(3-ethylphenyl)thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function.

Comparison with Similar Compounds

1-(2-Ethylphenyl)-3-(3-ethylphenyl)thiourea can be compared with other thiourea derivatives, such as:

  • 1-Phenyl-3-(3-ethylphenyl)thiourea
  • 1-(2-Methylphenyl)-3-(3-ethylphenyl)thiourea
  • 1-(2-Ethylphenyl)-3-(4-methylphenyl)thiourea These compounds share similar structural features but differ in the substitution patterns on the phenyl rings. The unique combination of ethyl groups in 1-(2-Ethylphenyl)-3-(3-ethylphenyl)thiourea contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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